Home > Products > Screening Compounds P81651 > Desmethyl Erlotinib Acetate
Desmethyl Erlotinib Acetate - 183320-15-2

Desmethyl Erlotinib Acetate

Catalog Number: EVT-353181
CAS Number: 183320-15-2
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the tyrosine kinase inhibitor Erlotinib, used in cancer treatment. [, , , , , ] While Erlotinib itself possesses anti-cancer properties, OSI-420 demonstrates comparable or even greater potency in inhibiting tumor cell growth. [, , ] This characteristic makes OSI-420 a significant subject of research, particularly in understanding its pharmacokinetic properties and potential as a standalone therapeutic agent. [, , ]

Future Directions
  • Independent Synthesis and Characterization: Developing efficient and cost-effective methods for synthesizing OSI-420 independently of Erlotinib will be crucial for further exploration of its therapeutic potential. [] Additionally, detailed characterization of its physical and chemical properties is essential.
Source and Classification

Desmethyl Erlotinib Acetate is derived from Erlotinib, which is classified as a small molecule tyrosine kinase inhibitor. The compound's classification falls within the category of quinazolines, specifically as a derivative of the quinazoline-thione structure. It is important to note that Desmethyl Erlotinib Acetate is often referred to in the literature as OSI-420, indicating its specific role as a metabolite of Erlotinib .

Synthesis Analysis

The synthesis of Desmethyl Erlotinib Acetate primarily occurs through metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4. This enzyme catalyzes the demethylation process, converting Erlotinib into its active metabolite. The general pathway can be summarized as follows:

  1. Substrate: Erlotinib.
  2. Enzyme: Cytochrome P450 3A4.
  3. Reaction Type: O-demethylation.
  4. Conditions: Typically occurs in the liver under physiological conditions.

The detailed mechanism involves the oxidation of the methyl group on the nitrogen atom of the quinazoline ring, leading to the formation of Desmethyl Erlotinib Acetate .

Molecular Structure Analysis

Desmethyl Erlotinib Acetate retains much of the structural integrity of its parent compound, Erlotinib, with a notable absence of one methyl group. Its molecular formula is C18H19N3O4C_{18}H_{19}N_3O_4, and it has a molecular weight of approximately 357.36 g/mol.

Structural Features:

  • Core Structure: Quinazoline ring system.
  • Functional Groups: Includes an amine group and an acetate moiety.
  • Stereochemistry: The compound exhibits chiral centers that may influence its pharmacokinetic properties.

The structural representation reveals that the removal of the methyl group alters its interaction with biological targets, potentially enhancing its efficacy compared to its parent compound .

Chemical Reactions Analysis

Desmethyl Erlotinib Acetate participates in several chemical reactions that are crucial for its biological activity:

  1. Hydrolysis: Under physiological conditions, it can undergo hydrolysis to form less active or inactive metabolites.
  2. Conjugation Reactions: It may be conjugated with glucuronic acid or sulfate, facilitating excretion.
  3. Reversible Binding: It can bind reversibly to epidermal growth factor receptors, similar to Erlotinib.

These reactions are essential for understanding the pharmacokinetics and dynamics of Desmethyl Erlotinib Acetate within biological systems .

Mechanism of Action

Desmethyl Erlotinib Acetate acts primarily by inhibiting the tyrosine kinase activity associated with epidermal growth factor receptors. The mechanism involves:

  1. Binding Affinity: It binds competitively to the ATP-binding site of the receptor.
  2. Signal Transduction Inhibition: This binding prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  3. Pharmacological Effects: The inhibition leads to reduced tumor growth and increased apoptosis in sensitive cancer cell lines.

Studies indicate that Desmethyl Erlotinib Acetate may exhibit a higher potency in certain contexts compared to its parent compound due to differences in binding dynamics .

Physical and Chemical Properties Analysis

Desmethyl Erlotinib Acetate possesses several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Value: The pKa values suggest that it exists predominantly in a protonated form at physiological pH.

These properties are critical for formulation development and therapeutic application .

Applications

Desmethyl Erlotinib Acetate has several scientific applications:

  1. Pharmacokinetic Studies: Used extensively in studies examining drug interactions and metabolism.
  2. Clinical Research: Investigated as a potential therapeutic agent due to its activity against epidermal growth factor receptors.
  3. Analytical Chemistry: Employed as a standard in liquid chromatography-tandem mass spectrometry assays for quantifying Erlotinib and its metabolites in biological samples.

The ongoing research into this compound highlights its importance in cancer therapy and drug development .

Structural and Chemical Characterization

Molecular Structure and Nomenclature

Desmethyl Erlotinib Acetate (CAS 183320-15-2) is a semi-synthetic derivative of the epidermal growth factor receptor (EGFR) inhibitor erlotinib. Its systematic IUPAC name is 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate, reflecting its acetylated O-desmethyl structure. The molecular formula is C23H23N3O5, with a molecular weight of 421.45 g/mol [1] [5]. Key structural features include:

  • A quinazoline core with a 3-ethynylanilino substituent at position 4.
  • A 2-methoxyethoxy group at position 7.
  • An acetoxyethyl moiety (-CH2CH2OCOCH3) at position 6, replacing the methoxy group of erlotinib.

Common synonyms include Erlotinib 6-O-Desmethyl Acetate and 6-(2-Acetoxy-ethoxy)-4-(3-ethynyl-phenylamino)-7-(2-methoxy-ethoxy)quinazoline [3] [5]. The InChIKey (XSMVZQAPXNUGBP-UHFFFAOYSA-N) confirms stereochemical uniqueness [5].

Physicochemical Properties

Desmethyl Erlotinib Acetate exhibits distinct solubility and stability profiles critical for pharmaceutical handling:

  • Solubility:
  • Sparingly soluble in aqueous solutions (<0.1 mg/mL in water), but soluble in polar organic solvents like DMSO (100 mg/mL) and ethanol (10 mg/mL with warming) [1] [3].
  • Solubility is pH-dependent due to the ionizable quinazoline nitrogen; protonation enhances solubility under acidic conditions (pH ≤ 3) [7].

  • Thermal Properties:

  • Melting point: Observed as a pale brown solid above 180°C, though exact values require differential scanning calorimetry [5].

  • Stability:

  • Degrades under oxidative stress (e.g., hydrogen peroxide exposure), forming quinazoline N-oxides.
  • Hydrolytically stable at pH 4–6 but undergoes deacetylation under alkaline conditions (>pH 8) [2] [7].
  • Photodegradation occurs under UV light, necessitating light-protected storage [7].

Table 1: Physicochemical Profile of Desmethyl Erlotinib Acetate

PropertyValue/Characteristics
Molecular FormulaC23H23N3O5
Molecular Weight421.45 g/mol
AppearancePale brown solid
Solubility in DMSO100 mg/mL
Aqueous Solubility (pH 7)<0.1 mg/mL
Stability AlertLight-sensitive; degrades in alkaline/oxidative conditions

Synthetic Pathways and Reaction Mechanisms

Demethylation and Acetylation Protocols

Synthesis proceeds via sequential modification of erlotinib:1. Selective Demethylation:- Erlotinib undergoes O-demethylation at position 6 using boron tribromide (BBr3) in anhydrous dichloromethane at -78°C.- Mechanism: BBr3 cleaves the methyl ether via SN2 attack, yielding the 6-hydroxy intermediate (desmethyl erlotinib) [3] [9].

  • Acetylation:
  • The phenolic hydroxyl group is esterified with acetic anhydride in pyridine.
  • Reaction conditions: 20°C for 12 hours, achieving >95% conversion.
  • Purification: Chromatography (silica gel, ethyl acetate/hexane) isolates the acetate ester [3] [9].

Table 2: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldPurity
DemethylationBBr3, CH2Cl2, -78°C, 4h70–75%≥90%
Acetylation(CH3CO)2O, pyridine, 20°C, 12h85–90%≥95%

Industrial-Scale Production and Quality Control

Scaled-up synthesis emphasizes reproducibility and impurity control:

  • Process Optimization:
  • Demethylation uses toluene instead of CH2Cl2 for safer handling.
  • Catalytic acetylation with DMAP (4-dimethylaminopyridine) reduces reaction time [4].
  • Crystallization:
  • Crude product crystallizes from ethanol/water (1:3) to remove acetylated byproducts.
  • Yields polymorph Form I with consistent solubility [4].
  • Quality Control:
  • HPLC-UV: Monitors residual solvents (acetonitrile <410 ppm) and desmethyl erlotinib (<0.15%).
  • LC-MS/MS: Quantifies the main compound and detects trace impurities (e.g., deacetylated or oxidized species) at ≤0.1% [7] [9].

Comparative Structural Analysis with Erlotinib and Related Metabolites

Desmethyl Erlotinib Acetate’s bioactivity stems from structural modifications impacting EGFR binding and metabolism:

  • Comparison with Erlotinib:
  • Structural Change: Replacement of erlotinib’s 6-methoxy group (-OCH3) with acetoxyethoxy (-OCH2CH2OCOCH3).
  • Impact: Increased steric bulk reduces ATP-binding pocket affinity but enhances metabolic stability versus phase I oxidation [3] [5].

  • Metabolite Relationships:

  • OSI-420 (Desmethyl Erlotinib): The deacetylated metabolite (C21H21N3O4), formed via esterase hydrolysis, retains EGFR inhibition (IC50 = 34 nM vs. erlotinib’s 2 nM) [8] [9].
  • Didesmethyl Erlotinib: Lacks both 6- and 7-methoxy groups, showing reduced cell permeability due to higher polarity [3].

Properties

CAS Number

183320-15-2

Product Name

Desmethyl Erlotinib Acetate

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)

InChI Key

XSMVZQAPXNUGBP-UHFFFAOYSA-N

SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Synonyms

6-(2-Acetoxy-ethoxy)-4-(3-ethynyl-phenylamino)-7-(2-methoxy-ethoxy)quinazoline; 2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]ethanol 1-Acetate; 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]_x000B_oxy]ethanol Ac

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.